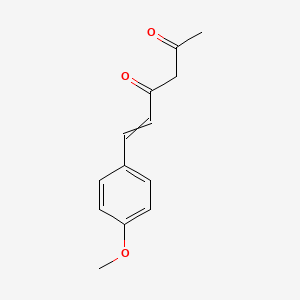![molecular formula C14H14O6 B14298756 5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) CAS No. 114212-69-0](/img/structure/B14298756.png)
5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane-1,2-diylbis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) typically involves the reaction of 1,2-dibromoethane with resorcinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol attack the bromine atoms of 1,2-dibromoethane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenoxyethane: Similar structure but lacks hydroxyl groups.
Triethylene glycol diacetate: Contains ethane-1,2-diylbis(oxy) linkage but with different substituents.
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid: Similar linkage but with carboxylic acid groups.
Uniqueness
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) is unique due to its combination of hydroxyl groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
114212-69-0 |
|---|---|
Fórmula molecular |
C14H14O6 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
5-[2-(3,5-dihydroxyphenoxy)ethoxy]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O6/c15-9-3-10(16)6-13(5-9)19-1-2-20-14-7-11(17)4-12(18)8-14/h3-8,15-18H,1-2H2 |
Clave InChI |
JIYOCRRCMBITHF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)OCCOC2=CC(=CC(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)

![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)



![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
